molecular formula C₂₂H₄₃NO₃ B014453 Ceramide 4 CAS No. 74713-58-9

Ceramide 4

Cat. No. B014453
CAS RN: 74713-58-9
M. Wt: 369.6 g/mol
InChI Key: UCBLGIBMIAFISC-CQLAPORSSA-N
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Description

Synthesis Analysis

Ceramide 4 biosynthesis involves the conversion of dihydroceramide to ceramide through an enzymatic process requiring molecular oxygen and specific co-substrates such as NADH or NADPH. This process, facilitated by dihydroceramide desaturase, introduces the characteristic 4,5-trans-double bond of sphingosine after the synthesis of dihydroceramide. The activity of dihydroceramide desaturase is influenced by the alkyl chain length of the sphingoid base and fatty acid, with specific preferences that have significant implications for ceramide synthesis and function (Michel et al., 1997).

Molecular Structure Analysis

The molecular structure of ceramide 4 is characterized by a sphingosine backbone to which a fatty acid chain is amide-linked. This structure is crucial for its function, with slight modifications in the molecular structure leading to significant variations in biological activities. The trans 4,5-unsaturation in the sphingosine backbone, for instance, affects the packing behavior and dipole potential of ceramide molecules in biological membranes (Brockman et al., 2004).

Chemical Reactions and Properties

Ceramide undergoes various chemical reactions, including enzymatic conversion processes that modify its structure and function. One critical reaction is the synthesis of ceramide from dihydroceramide by dihydroceramide desaturase, which introduces a double bond essential for ceramide's biological activities. Additionally, ceramides can be metabolized into sphingosine and sphingosine-1-phosphate, highlighting the dynamic nature of sphingolipid metabolism (Kihara, 2016).

Physical Properties Analysis

The physical properties of ceramides, such as hydrophobicity and the ability to increase molecular order within lipid bilayers, are critical for their role in cell membranes. Ceramides can induce lateral phase separation, domain formation, and promote membrane permeability, significantly influencing membrane structure and function (Alonso & Goñi, 2018).

Scientific Research Applications

Dermatology and Skin Health

Ceramides, including Ceramide 4, play a crucial role in skin health . They are a major lipid component of the intercellular spaces of the stratum corneum, forming the epidermal permeability barrier . Alterations in ceramide molecular profiles are associated with skin diseases such as atopic dermatitis, psoriasis, and xerosis .

Application

Ceramides are used in the treatment of various skin diseases . They help in maintaining the skin’s barrier function and regulate cellular functions like cell cycle arrest, differentiation, and apoptosis .

Method of Application

While the exact methods of application can vary depending on the specific treatment or product, ceramides are generally applied topically in the form of creams or lotions .

Results

The use of ceramides has been shown to improve skin barrier function and alleviate symptoms associated with various skin diseases .

Cardiometabolic Risk Stratification

Ceramides have shown independent predictive value for negative cardiovascular outcomes as well as for the onset of type 2 diabetes .

Application

Ceramides are used clinically as efficient risk stratifiers for primary and secondary prevention of atherosclerotic cardiovascular disease (CVD) .

Method of Application

Ceramide levels are typically measured using blood tests . Based on the concentrations of circulating ceramides, risk scores have been developed and adapted for routine clinical practice .

Results

Ceramides can identify a very high-risk coronary heart disease category of patients in need of more intense medical attention . The ceramide risk score may also be used as a decision-making tool in primary prevention patients with moderate CVD risk .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBLGIBMIAFISC-CQLAPORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420650
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceramide 4

CAS RN

74713-58-9
Record name Ceramide 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAMIDE 4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3LP91341
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
718
Citations
ME Stewart, DT Downing - Journal of lipid research, 1999 - ASBMB
… the original discovery of 6-hydroxysphingosine-based ceramides in human skin, the human extractable ceramides were renumbered 1 through 7, with the new ones being ceramide 4, …
Number of citations: 166 www.jlr.org
N Ohta, I Hatta - Chemistry and physics of lipids, 2002 - Elsevier
… Ceramide 4 is one of six type of ceramides, such as ceramide 1, ceramide 2, ceramide 3, ceramide 4… From both DSC and FT-Raman spectroscopic studies on the mixture of ceramide 4 …
A Erdreich-Epstein, LB Tran, NN Bowman… - Journal of Biological …, 2002 - ASBMB
Stress stimuli can mediate apoptosis by generation of the lipid second messenger, ceramide. Herein we investigate the molecular mechanism of ceramide signaling in endothelial …
Number of citations: 101 www.jbc.org
S Jayadev, B Liu, AE Bielawska, JY Lee… - Journal of Biological …, 1995 - ASBMB
The dependence of some cell types on serum factors for growth may represent a powerful, but poorly studied, model for antimitogenic pathways. In this study, we examine ceramide as a …
Number of citations: 605 www.jbc.org
E Tada, K Toyomura, H Nakamura, H Sasaki… - Journal of …, 2010 - jstage.jst.go.jp
Ceramide, a key molecule in the metabolism of sphingolipids, is converted by ceramidase to sphingosine, and phosphorylated by ceramide kinase to form ceramide-1-phosphate (C1P). …
Number of citations: 30 www.jstage.jst.go.jp
D Paslin, P Wertz - International journal of dermatology, 2006 - Wiley Online Library
Background Atopic dermatitis (AD) is characterized both by inflammation and by abnormally low ceramide levels in the stratum corneum. Tacrolimus, effective in the treatment of AD, …
G Vielhaber, L Brade, B Lindner, S Pfeiffer… - …, 2001 - academic.oup.com
… Since N-(ω-hydroxyacyl)-6-hydroxysphingosine (ceramide 4), liberated from protein-bound ceramides of the cornified envelope, was well detected with the anti-ceramide serum (…
Number of citations: 50 0-academic-oup-com.brum.beds.ac.uk
ME Venable, JY Lee, MJ Smyth, A Bielawska… - Journal of Biological …, 1995 - ASBMB
Recently the sphingomyelin cycle, involving the hydrolysis of membrane sphingomyelin by an activated sphingomyelinase to generate ceramide, has emerged as a key pathway in cell …
Number of citations: 581 www.jbc.org
JM Jungersted, H Scheer, M Mempel, H Baurecht… - Allergy, 2010 - Wiley Online Library
… For ceramide 4, the FLGmut AD group had significantly lower levels compared to both … We accumulated the two groups with FLGmut and the two groups with FLGwt for ceramide 4 …
KJ Robson, ME Stewart, S Michelsen, ND Lazo… - Journal of lipid …, 1994 - ASBMB
… of Hamanaka et al. would be designated GlcCer[EOH], and its deglycosylated metabolite in the extractable lipids of human stratum corneum, discovered in the present study (ceramide 4…
Number of citations: 388 www.jlr.org

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